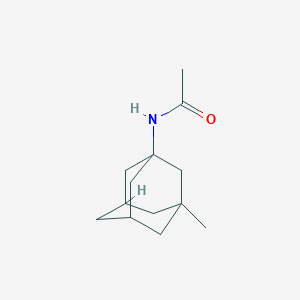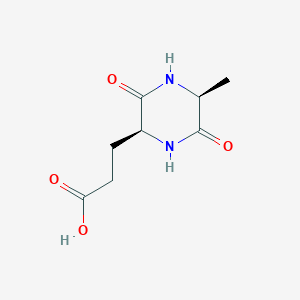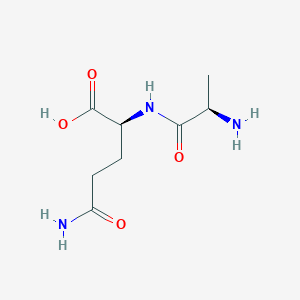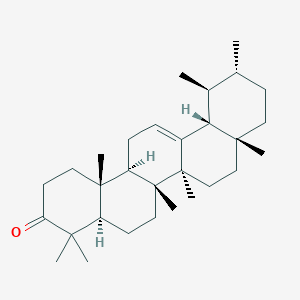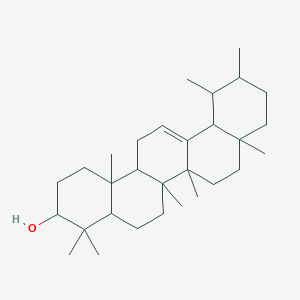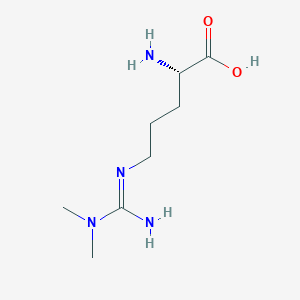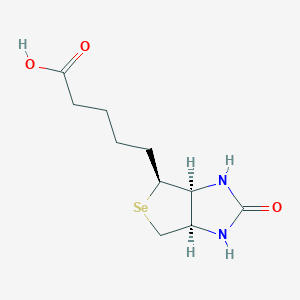
Sélénobiotine
Vue d'ensemble
Description
Selenobiotin is a selenium-containing analog of biotin, a vital vitamin that plays a crucial role in various metabolic processes The substitution of sulfur with selenium in the biotin molecule results in selenobiotin, which retains similar biochemical properties but with distinct characteristics due to the presence of selenium
Applications De Recherche Scientifique
Selenobiotin has several scientific research applications, including:
Chemistry: Used as a probe to study selenium biochemistry and its role in enzymatic reactions.
Biology: Investigated for its role in cellular processes and its potential as a selenium supplement.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in diseases related to selenium deficiency.
Industry: Utilized in the development of selenium-enriched products and supplements.
Mécanisme D'action
Target of Action:
Selenobiotin is a novel compound that has garnered attention due to its potential therapeutic applications. One of its primary targets is the biotin receptor (BR) . Biotin receptors are proteins involved in cellular processes, including cell growth, metabolism, and gene expression. Selenobiotin specifically interacts with these receptors, which play a crucial role in its mode of action .
Analyse Biochimique
Biochemical Properties
Selenobiotin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Selenoproteins, which contain one or several selenocysteine residues, are synthesized in the cells via a unique mechanism that involves specific enzymes and factors and directly depends on selenium intake . Selenobiotin, being a selenoprotein, is expected to follow similar biochemical pathways.
Cellular Effects
Many selenoproteins have prominent antioxidant properties and can eliminate reactive oxygen species (ROS) formed as byproducts of molecular oxygen reactions in the process of oxidative phosphorylation in the cells . As a selenoprotein, selenobiotin may share these properties.
Molecular Mechanism
It is known that selenoproteins are synthesized in the cells via a unique mechanism that involves specific enzymes and factors and directly depends on selenium intake . Selenobiotin, being a selenoprotein, is expected to follow similar molecular mechanisms.
Temporal Effects in Laboratory Settings
A study on selenobiotinyl-streptavidin co-crystal datasets recorded for selenium single-wavelength anomalous diffraction (Se-SAD) structure determination provides some insights .
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing disease pathophysiology, identifying targets, and surveying new therapeutic agents and in vivo treatments .
Metabolic Pathways
Selenobiotin is likely involved in the metabolic pathways of selenoproteins. Selenoproteins have a wide range of cellular functions including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis .
Transport and Distribution
Selenoprotein P (Sepp) is known to transport selenium to target tissues . Hepatocytes convert nutritional selenocompounds into Sepp for transport and distribution . As a selenoprotein, selenobiotin might be transported and distributed in a similar manner.
Subcellular Localization
Prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing . As a protein, selenobiotin’s subcellular localization could be predicted using similar methods.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Selenobiotin can be synthesized through the modification of biotin synthase, an enzyme that typically catalyzes the insertion of sulfur into dethiobiotin to form biotin. By substituting sulfur with selenium, selenobiotin is produced. The process involves the reconstitution of the enzyme with iron and selenium to form a [2Fe-2Se] cluster, which facilitates the insertion of selenium into dethiobiotin .
Industrial Production Methods: Industrial production of selenobiotin is not as widespread as biotin, but it follows similar principles. The process involves the use of biotechnological methods to produce the enzyme biotin synthase, which is then modified to incorporate selenium instead of sulfur. This method ensures the efficient production of selenobiotin with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Selenobiotin undergoes various chemical reactions, including:
Oxidation: Selenobiotin can be oxidized to form selenoxide derivatives.
Reduction: It can be reduced back to its original form from selenoxide.
Substitution: Selenium in selenobiotin can be substituted with other chalcogens under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Substitution: Reactions with sulfur or tellurium compounds under controlled conditions.
Major Products: The major products formed from these reactions include selenoxide derivatives, reduced selenobiotin, and substituted chalcogen compounds.
Comparaison Avec Des Composés Similaires
Biotin: The sulfur analog of selenobiotin, essential for carboxylation reactions.
Selenomethionine: A selenium analog of methionine, used as a dietary supplement and in protein synthesis studies.
Uniqueness: Selenobiotin is unique due to its selenium content, which imparts distinct biochemical properties compared to its sulfur analog, biotin. The presence of selenium enhances its antioxidant capabilities and potential therapeutic applications, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3Se/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUDXAKXEONARI-ZKWXMUAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C([Se]1)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]([Se]1)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973528 | |
| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57956-29-3 | |
| Record name | Selenobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057956293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary evidence suggesting selenobiotin can be biologically synthesized?
A1: Research indicates that selenobiotin, the selenium analog of biotin, can be produced enzymatically. A study successfully demonstrated the production of selenobiotin by depleting the iron-sulfur cluster from Escherichia coli biotin synthase and reconstituting it with iron and selenium. [] This modified enzyme, containing a [2Fe-2Se]2+ cluster, catalyzed the insertion of selenium into dethiobiotin, forming selenobiotin. This finding provides strong evidence for the potential of biological selenobiotin biosynthesis. []
Q2: How does the activity of the [2Fe-2Se]2+ biotin synthase compare to the native enzyme?
A2: While the [2Fe-2Se]2+ biotin synthase can produce selenobiotin, its activity is lower compared to the native [2Fe-2S]2+ enzyme utilizing sulfur. [] Interestingly, when the [2Fe-2Se]2+ enzyme is assayed with Na2S, leading to a [4Fe-4S]2+ cluster, the activity improves, and a mixture of biotin and selenobiotin is produced. [] This suggests a degree of chalcogen exchange within the cluster during the reaction, further highlighting the complexity of the catalytic mechanism.
Q3: What structural insights do we have regarding selenobiotin and its interactions?
A3: While a full structural characterization is still pending, there's information about selenobiotin's interaction with streptavidin, a protein known for its high affinity towards biotin. Research mentions an "SFX structure of corestreptavidin-selenobiotin complex". [] This suggests that, similar to biotin, selenobiotin can also bind to streptavidin, possibly through a similar mechanism. Further research is needed to elucidate the specifics of this interaction and its potential implications.
Q4: Are there synthetic routes available for producing selenobiotin?
A5: Yes, a total synthesis of selenobiotin has been achieved. [] Additionally, a separate study focuses on the "SYNTHESIS OF (+)-SELENOBIOTIN". [] These synthetic approaches are essential for obtaining sufficient quantities of selenobiotin for further research and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



